

# Technical Guide: Physicochemical Characterization of 2-((6-Chloropyridin-2-yl)amino)ethanol

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## Compound of Interest

Compound Name: 2-((6-Chloropyridin-2-yl)amino)ethanol

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An In-Depth Analysis of Melting and Boiling Point Determination for Novel Pyridine Derivatives

## Executive Summary

The precise determination of physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters are fundamental to confirming the identity and purity of a synthesized compound and are critical inputs for formulation, safety assessment, and process chemistry. This guide focuses on **2-((6-Chloropyridin-2-yl)amino)ethanol**, a substituted chloropyridine derivative, for which experimental data is not readily available in public literature.

This document serves as a technical framework for researchers and scientists. It moves beyond a simple data sheet to provide a comprehensive methodology for both the theoretical prediction and experimental determination of the melting and boiling points of this, and structurally similar, novel compounds. We will explore the underlying principles that govern these phase transitions, detail authoritative experimental protocols, and discuss the interpretation of results, thereby establishing a self-validating system for characterization.

## Compound Profile: 2-((6-Chloropyridin-2-yl)amino)ethanol

Before delving into its thermal properties, it is essential to define the molecule's structure and key identifiers.

- Chemical Name: **2-((6-Chloropyridin-2-yl)amino)ethanol**
- Molecular Formula:  $C_7H_9ClN_2O$
- Molecular Weight: 172.61 g/mol
- Chemical Structure:

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(Note: Image is a representative structure)

The structure reveals key functional groups that dictate its physical properties:

- Chloropyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom and a chlorine substituent. This group contributes to dipole-dipole interactions and potential  $\pi$ -stacking.
- Secondary Amine: The -NH- group is a hydrogen bond donor and acceptor, significantly influencing intermolecular forces.
- Primary Alcohol: The terminal -OH group is a strong hydrogen bond donor and acceptor, which is expected to have a dominant effect on melting and boiling points.

A summary of the key properties is presented in Table 1.

Table 1: Key Physicochemical Identifiers for **2-((6-Chloropyridin-2-yl)amino)ethanol**

Property	Value	Source
CAS Number	29449-82-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> ClN <sub>2</sub> O	[2]
Molecular Weight	172.61 g/mol	[2]
Predicted Melting Point	See Section 2.1	-
Predicted Boiling Point	See Section 3.1	-

## Melting Point (MP) Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. The presence of impurities typically depresses and broadens this range.

In the absence of direct experimental data, the melting point can be estimated by analyzing intermolecular forces and comparing the molecule to known analogs.

- Intermolecular Forces: The melting point is directly related to the strength of intermolecular attractions in the crystal lattice.[3] For **2-((6-chloropyridin-2-yl)amino)ethanol**, the key forces are:
  - Hydrogen Bonding: The primary alcohol (-OH) and secondary amine (-NH-) groups are capable of forming strong hydrogen bonds, which require significant thermal energy to overcome. This is expected to be the dominant factor leading to a relatively high melting point.[4]
  - Dipole-Dipole Interactions: The polar C-Cl bond and the pyridine ring create permanent dipoles, contributing to lattice energy.
  - London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[3]
- Structural Analogs: A powerful estimation tool is to examine the melting points of structurally similar compounds. A close analog is 2-((6-Chloro-4-pyrimidinyl)amino)ethanol (CAS 22177-94-2), which differs by the placement of a nitrogen in the aromatic ring. This compound has a

reported melting point of 110-112 °C<sup>[5]</sup>. Given the similar molecular weight and the presence of identical hydrogen-bonding moieties, it is reasonable to hypothesize that the melting point of **2-((6-chloropyridin-2-yl)amino)ethanol** will be in a similar range, likely above 100 °C.

This protocol describes a standard, reliable method for determining the melting point range of a newly synthesized solid, establishing a self-validating workflow through proper calibration and observation.

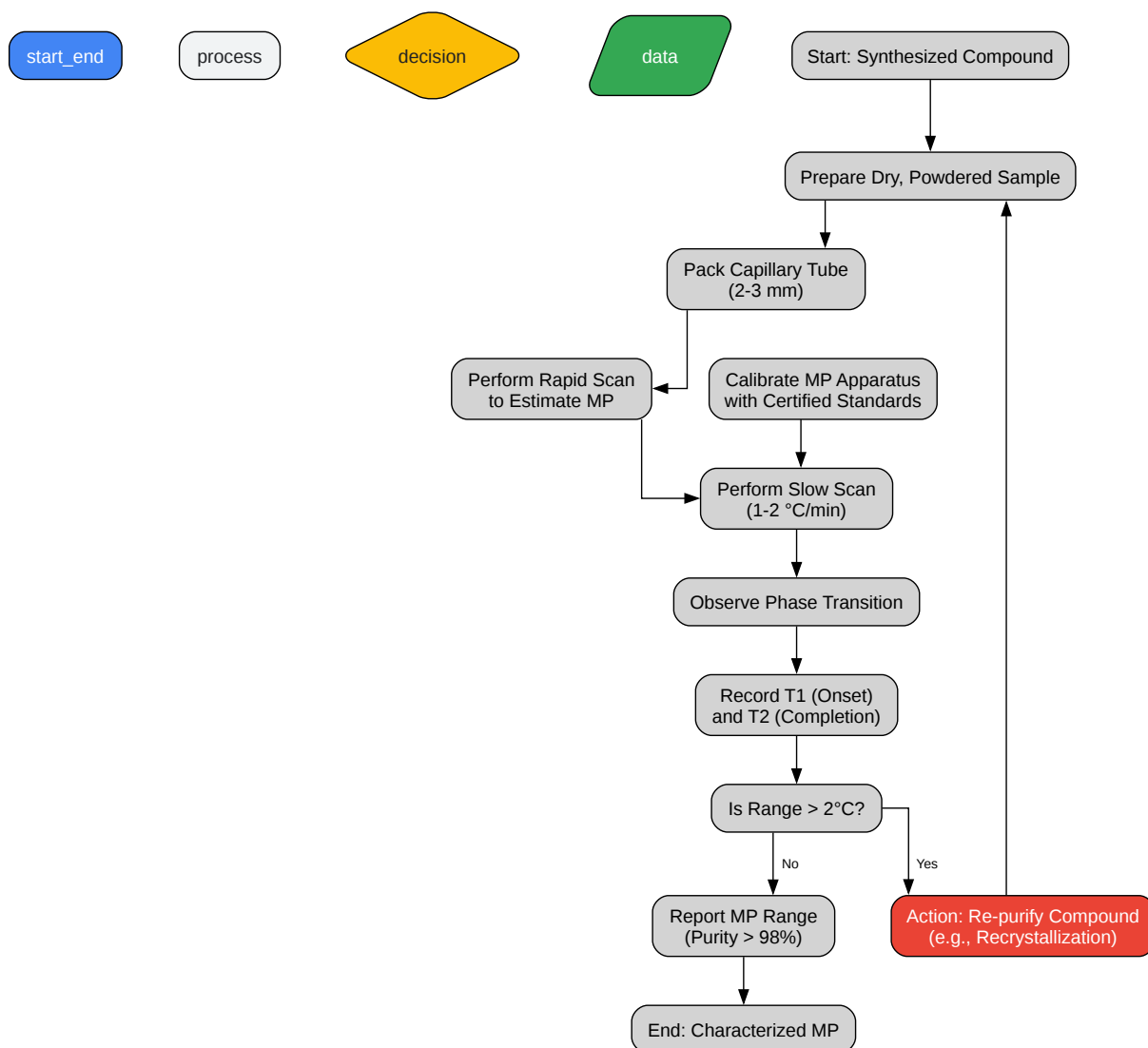
**Principle:** A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (solid first turns to liquid) and is complete (last solid particle disappears) are recorded as the melting range.

#### Methodology:

- **Sample Preparation:**
  - Ensure the sample is completely dry and homogenous.
  - Crush a small amount of the sample into a fine powder on a watch glass.
  - Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
  - Compact the sample by tapping the sealed end on a hard surface or by dropping it down a long glass tube.
- **Apparatus Calibration:**
  - Before analysis, calibrate the thermometer or thermocouple of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C).
  - Generate a calibration curve if the apparatus reading deviates from the standard values.
- **Measurement:**
  - Insert the packed capillary tube into the heating block of the apparatus.

- Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the analog, start by targeting ~90 °C).
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record T<sub>1</sub>: The temperature at which the first drop of liquid appears.
- Record T<sub>2</sub>: The temperature at which the last crystal of solid melts.
- The melting range is reported as T<sub>1</sub> - T<sub>2</sub>.
- Interpretation:
  - A sharp melting range (0.5-2 °C) is indicative of a highly pure compound.
  - A broad or depressed melting range suggests the presence of impurities or solvent.

The following diagram illustrates the decision-making and experimental workflow for this protocol.



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Caption: Workflow for Melting Point Determination.

## Boiling Point (BP) Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid. It is highly sensitive to atmospheric pressure.

Predicting the boiling point follows similar logic to the melting point, with a strong emphasis on intermolecular forces holding molecules together in the liquid state.<sup>[3]</sup>

- **Intermolecular Forces:** Hydrogen bonding from the -OH and -NH groups will again be the most significant factor, requiring substantial energy for molecules to escape into the gas phase. This will elevate the boiling point considerably compared to non-hydrogen-bonding molecules of similar molecular weight.
- **Molecular Weight:** Generally, as molecular weight increases, London dispersion forces become stronger, leading to a higher boiling point.<sup>[3]</sup>
- **Structural Analogs:**
  - 2-(Methylamino)ethanol (MW: 75.11 g/mol ) has a boiling point of 159 °C.
  - 2-(Ethylamino)ethanol (MW: 89.14 g/mol ) has a boiling point of 169-170 °C.
  - Given that **2-((6-Chloropyridin-2-yl)amino)ethanol** (MW: 172.61 g/mol ) is significantly heavier and retains the crucial aminoethanol structure, its boiling point is expected to be well over 200 °C.
- **Challenge of Decomposition:** A critical consideration for molecules with multiple functional groups is thermal stability. At elevated temperatures required for boiling (especially at atmospheric pressure), the compound may decompose before it boils. It is crucial to observe the sample for color changes or charring during heating. If decomposition is suspected, determination of the boiling point under reduced pressure is required.

This protocol is suitable for small research-scale quantities and allows for the determination of the boiling point while monitoring for decomposition.

Principle: A small amount of liquid is heated in a test tube along with an inverted, sealed capillary tube. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary.

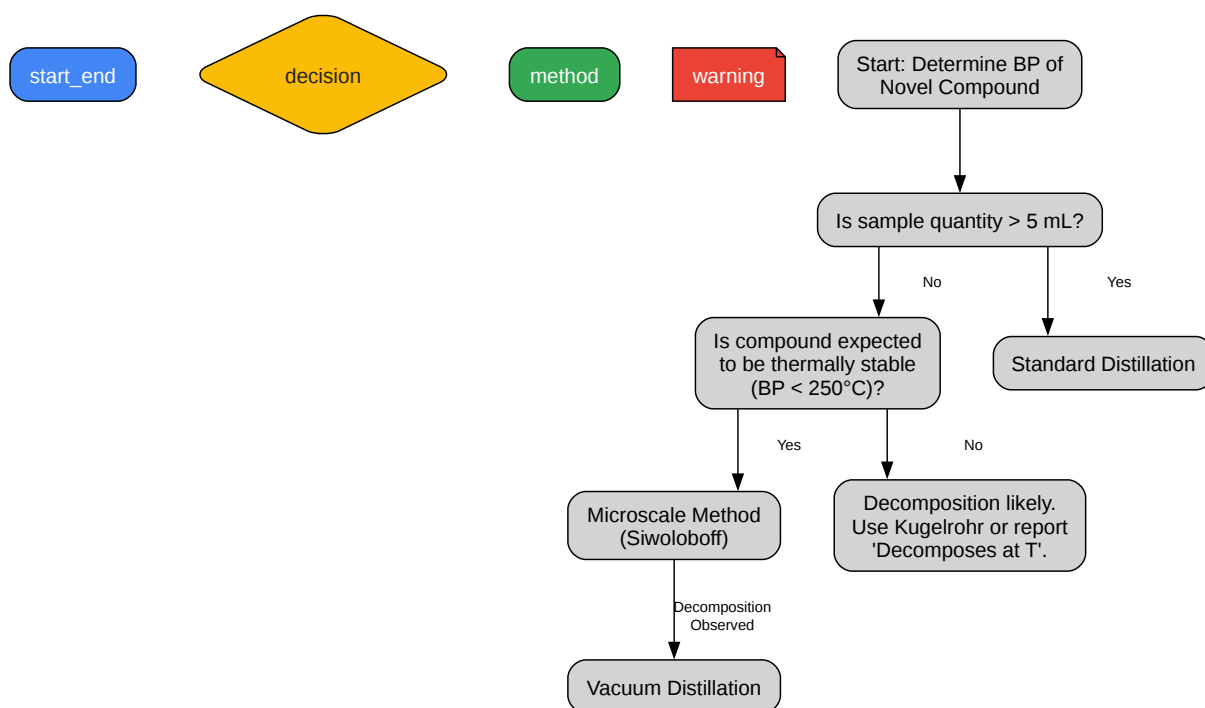
#### Methodology:

- Apparatus Setup:
  - Place 0.5 mL of the liquid sample into a small test tube.
  - Create a micro-capillary by sealing one end of a standard melting point capillary tube in a flame.
  - Place the micro-capillary into the test tube with its sealed end pointing up.
  - Attach the test tube to a calibrated thermometer.
  - Suspend the assembly in a heating bath (e.g., silicone oil) or a melting point apparatus with a liquid sample holder.
- Measurement:
  - Heat the bath at a moderate rate (5-10 °C/min).
  - Observe the micro-capillary. A slow stream of bubbles will emerge as the trapped air expands.
  - As the temperature approaches the boiling point, the rate of bubbling will increase significantly.
  - The boiling point is the temperature at which a continuous, rapid stream of bubbles emerges from the end of the micro-capillary.
  - Record this temperature and the ambient atmospheric pressure.
- Confirmation and Decomposition Check:



- Remove the heat source and allow the bath to cool.
- The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the micro-capillary, the temperature should be equal to the previously recorded boiling point. This confirms the reading.
- Visually inspect the sample for any change in color (e.g., darkening to yellow or brown), which would indicate thermal decomposition.
- Pressure Correction (if necessary):
  - If the measurement is not performed at standard pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

The following diagram outlines the decision process for selecting the appropriate boiling point determination method.



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Caption: Method Selection for Boiling Point Analysis.

## Conclusion

While specific experimental values for the melting and boiling points of **2-((6-Chloropyridin-2-yl)amino)ethanol** are not cataloged, a robust scientific conclusion can be drawn through theoretical analysis and comparison with structural analogs. The presence of strong hydrogen

bonding capabilities via the alcohol and amine functional groups is the primary determinant of its physical properties.

- Predicted Melting Point: Expected to be a crystalline solid with a melting point in the range of 100-120 °C, similar to its pyrimidinyl analog.
- Predicted Boiling Point: Expected to be a high-boiling liquid, likely >220 °C at atmospheric pressure, with a significant risk of thermal decomposition.

This guide provides the necessary authoritative protocols for any researcher to experimentally determine these values with high confidence. Adherence to calibration standards and careful observation, particularly for thermal decomposition, are paramount for generating trustworthy and reproducible data. The methodologies outlined herein represent a foundational approach to the characterization of novel chemical entities in a drug discovery and development context.

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## References

- 1. 2-((6-Chloropyridin-2-yl)amino)ethanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. chembk.com [chembk.com]
- 3. Predicting boiling and melting points – Organic Chemistry: How to.... [shimizu-uofsc.net]
- 4. youtube.com [youtube.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 2-((6-Chloropyridin-2-yl)amino)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452376#2-6-chloropyridin-2-yl-amino-ethanol-melting-point-and-boiling-point]

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